molecular formula C20H16BrN3OS3 B15109143 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-bromo-5-(4-methylbenzyl)-1,3-thiazol-4-yl]acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-bromo-5-(4-methylbenzyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B15109143
M. Wt: 490.5 g/mol
InChI Key: KIVZNELLZRBWRG-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[2-bromo-5-(4-methylbenzyl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that features a benzothiazole ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-bromo-5-(4-methylbenzyl)-1,3-thiazol-4-yl]acetamide typically involves multiple steps. One common method involves the reaction of 2-mercaptobenzothiazole with an appropriate bromo compound under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[2-bromo-5-(4-methylbenzyl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[2-bromo-5-(4-methylbenzyl)-1,3-thiazol-4-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-bromo-5-(4-methylbenzyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)ethanesulfonate
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[2-bromo-5-(4-methylbenzyl)-1,3-thiazol-4-yl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzothiazole and thiazole rings, along with the presence of bromine and methylbenzyl groups, makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C20H16BrN3OS3

Molecular Weight

490.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-bromo-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C20H16BrN3OS3/c1-12-6-8-13(9-7-12)10-16-18(24-19(21)27-16)23-17(25)11-26-20-22-14-4-2-3-5-15(14)28-20/h2-9H,10-11H2,1H3,(H,23,25)

InChI Key

KIVZNELLZRBWRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(N=C(S2)Br)NC(=O)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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